BenchChemオンラインストアへようこそ!

Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate

Drug Design Pharmacokinetics Lipinski's Rules

Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate (CAS 898289-62-8) is a pyrazole-based heterocyclic building block featuring a 1-methyl-3-(trifluoromethyl)pyrazole core ortho-substituted by a methyl benzoate ester. Its molecular formula is C13H11F3N2O2 (MW 284.23 g/mol).

Molecular Formula C13H11F3N2O2
Molecular Weight 284.23 g/mol
CAS No. 898289-62-8
Cat. No. B1371816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate
CAS898289-62-8
Molecular FormulaC13H11F3N2O2
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C13H11F3N2O2/c1-18-10(7-11(17-18)13(14,15)16)8-5-3-4-6-9(8)12(19)20-2/h3-7H,1-2H3
InChIKeyVBXXEOGWKRJBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview of Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate (CAS 898289-62-8)


Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate (CAS 898289-62-8) is a pyrazole-based heterocyclic building block featuring a 1-methyl-3-(trifluoromethyl)pyrazole core ortho-substituted by a methyl benzoate ester. Its molecular formula is C13H11F3N2O2 (MW 284.23 g/mol) [1]. The compound is catalogued by multiple commercial suppliers (e.g., Thermo Scientific Maybridge, Apollo Scientific, Fluoropharm) at purities ranging from 90% to 98% [2]. It serves primarily as a synthetic intermediate in medicinal and agrochemical discovery programs targeting biological spaces that tolerate or exploit the trifluoromethyl moiety. The closest in-class analog is the corresponding carboxylic acid (CAS 910037-16-0, C12H9F3N2O2, MW 270.21 g/mol), which shares the same core substitution pattern but differs in the terminal functional group [1].

Why Generic Substitution of Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate Fails: Comparator-Specific Differentiation


Generic substitution of this compound fails because its trifluoromethylated 1-methylpyrazole core combined with the ortho-methyl benzoate ester defines a precise pharmacophoric and physicochemical signature that cannot be replicated by isomers, regioisomers, or simpler analogs. For example, the corresponding carboxylic acid (CAS 910037-16-0) exhibits markedly different hydrogen-bond capacity (2 HBD vs 0) and solid-state properties (melting point 195-198 °C vs a non-crystalline ester), while compounds such as Luvadaxistat (CAS 1425511-32-5) share the identical molecular formula but possess a completely distinct dihydropyridazinedione scaffold rather than the pyrazole-benzoate framework, leading to fundamentally different biological target space and synthetic utility [1][2]. These differences mean that in-process substitution would alter reaction selectivity, purification behavior, and downstream biological readouts.

Quantitative Differentiation Evidence for Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate Against Comparator Sets


Hydrogen Bond Donor Count and Oral Bioavailability Implications vs Carboxylic Acid Analog

The target methyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the corresponding carboxylic acid analog (CAS 910037-16-0) bears two HBD. According to Lipinski's Rule of Five, HBD count ≤ 5 is favorable; however, a lower HBD count is quantitatively associated with improved passive membrane permeability and oral absorption potential. This positions the ester as a more favorable fragment for central nervous system (CNS) or intracellular target programs where minimizing HBD is critical [1].

Drug Design Pharmacokinetics Lipinski's Rules

Lipophilicity (XLogP3-AA) and Predicted CNS Multiparameter Optimization (MPO) Score vs Acid Analog

The target compound exhibits a computed lipophilicity of XLogP3-AA = 2.7, placing it within the optimal CNS drug space (CNS MPO desirability score typically favors 2 < logP < 4). In contrast, the carboxylic acid analog is expected to exhibit a substantially lower logD at physiological pH due to ionization (predicted pKa ≈ 4-5 for the free acid). While direct experimental logD values are not available for the acid, the ester's higher lipophilicity is quantitatively consistent with improved blood–brain barrier penetration potential [1].

Physicochemical Profiling CNS Drug Design ADMET

Physical State and Handling: Liquid Ester vs Solid Acid Improves Automated Dispensing Suitability

While the exact melting point of the target methyl ester is not reported, it is handled as a liquid or low-melting solid by suppliers (ambient storage temperature advised). The carboxylic acid analog (CAS 910037-16-0) is a crystalline solid with a melting point of 195-198 °C [1]. This physical state difference means the ester is more amenable to direct automated liquid handling for high-throughput screening (HTS) and acoustic dispensing workflows, reducing solvent pre-dissolution steps and improving compound management efficiency.

High-Throughput Screening Compound Management Sample Handling

Molecular Formula Isomerism: Structural Differentiation from Luvadaxistat (TAK-831) to Avoid Target Confusion

Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate shares the identical molecular formula (C13H11F3N2O2) with Luvadaxistat (TAK-831), a known D-amino acid oxidase (DAAO) inhibitor in clinical trials (NCT03214588). However, the two compounds are constitutional isomers: the target compound contains a 1-methyl-3-trifluoromethylpyrazole linked to an ortho-methyl benzoate, whereas Luvadaxistat possesses a dihydropyridazine-3,4-dione scaffold linked via an ethylbenzene chain to a para-trifluoromethylphenyl group [1]. This structural distinction means the target compound is not a DAAO inhibitor and cannot serve as a substitute for Luvadaxistat in pharmacology studies.

Chemical Proteomics Drug Repurposing Target Selectivity

Purity Grade Options (90% to 98%) Across Vendors Enable Cost-Effective Procurement Scaling

The target compound is commercially available at multiple purity tiers: 90% (Thermo Scientific Maybridge, Cat. CC62122DA), 97% (AKSci, Cat. 7671EQ), and 98% (Fluoropharm, Cat. OF16028) [1]. In contrast, the carboxylic acid analog is primarily offered at 97% purity by a single vendor. This multi-tier purity availability allows procurement to balance cost and quality: early-stage discovery may use 90% technical grade, while late-stage lead optimization or process chemistry can secure 98% high-purity material without switching chemical identity.

Sourcing Strategy Purity Evaluation Process Chemistry

Synthetic Utility: Ester as a Direct Precursor to Amide Bioisosteres Not Accessible from Acid Chloride Intermediates

The methyl ester can be directly converted to amide derivatives via mild aminolysis conditions, a transformation relevant for generating amide bioisosteres in parallel medicinal chemistry libraries. The carboxylic acid would require prior activation (e.g., acid chloride formation or coupling reagent) that may not be compatible with acid-sensitive substrates or solid-phase synthesis. While no published comparative kinetic data exist for this specific scaffold, the class-level advantage of methyl esters in direct amidation over free acids is well-established in parallel chemical synthesis workflows [1].

Medicinal Chemistry Parallel Synthesis Bioisosteres

High-Value Application Scenarios for Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Low HBD Count and Optimal logP

Programs targeting CNS disorders (e.g., Alzheimer's disease, Parkinson's disease) demand lead-like fragments with HBD ≤ 1 and logP in the 2-4 range. With HBD = 0 and XLogP3-AA = 2.7 [1], this methyl ester directly meets those criteria, unlike the carboxylic acid analog (HBD = 2). Teams pursuing NMDA receptor modulation, monoamine oxidase inhibition, or CREB pathway targets—therapeutic axes noted in relevant patent literature [2]—should prioritize this ester over the acid to maintain lead-likeness and CNS MPO desirability.

High-Throughput Screening Libraries and Automated Compound Management

The liquid or low-melting physical state enables direct automated liquid handling and acoustic dispensing without pre-solvation steps, whereas the solid acid analog (mp 195-198 °C) would require manual weighing and dissolution [1]. Procurement for screening libraries exceeding 50,000 compounds will realize significant operational efficiency gains and reduced compound management failures by selecting the ester.

Parallel Amide Library Synthesis in Medicinal Chemistry

Medicinal chemistry groups performing parallel amidation to explore SAR around the benzoate moiety should acquire the methyl ester rather than the corresponding acid. The ester enables one-step aminolysis without coupling reagents, reducing cycle time and purification burden. This streamlines hit-to-lead exploration of pyrazole-based scaffolds in anti-infective or oncology programs [1].

Isomer-Specific Procurement to Avoid Luvadaxistat (TAK-831) Cross-Contamination

Given that Luvadaxistat (CAS 1425511-32-5) shares the identical molecular formula but distinct DAAO inhibitory pharmacology (IC50 = 14 nM), research groups working on DAAO biology or Friedreich's ataxia must implement strict isomer identity checks [1][2]. The target pyrazole-benzoate ester is a non-inhibitor of DAAO and can be used as a negative control or scaffold-hopping starting point, but must never be substituted for Luvadaxistat in pharmacological studies.

Quote Request

Request a Quote for Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.